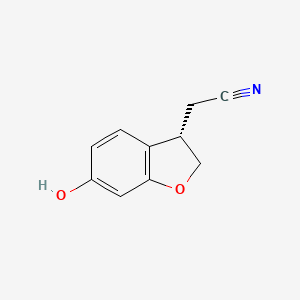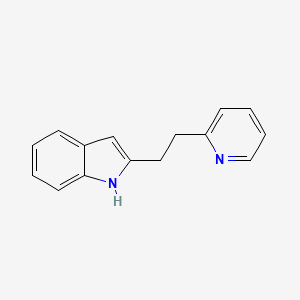
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one is a chemical compound that features a pyrazolone core structure substituted with a 3-methylpiperidinyl group
Métodos De Preparación
The synthesis of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methylpiperidine with a suitable pyrazolone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazolone ring or the piperidine moiety can be substituted with other functional groups using appropriate reagents and conditions
Aplicaciones Científicas De Investigación
5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes .
Comparación Con Compuestos Similares
Similar compounds to 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one include other pyrazolone derivatives and piperidine-substituted molecules. These compounds may share similar chemical properties and reactivity but can differ in their biological activities and applications. Some examples of similar compounds are:
- 5-(3-Methylpiperidin-3-yl)-2H-pyrazol-3-ol
- 3-Methylpiperidine carboxylate hydrochloride
- Alogliptin and its derivatives .
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H15N3O/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7/h5,10H,2-4,6H2,1H3,(H2,11,12,13) |
Clave InChI |
JMWSLMRSUIOJKN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCNC1)C2=CC(=O)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


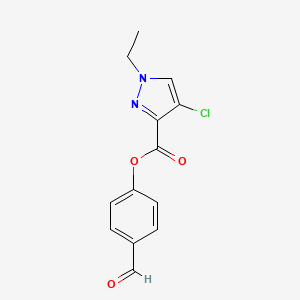
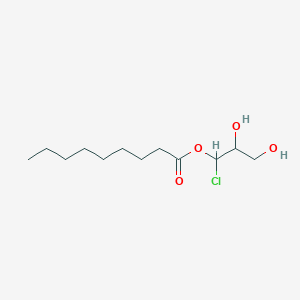
![tert-Butyl 4-hydroxy-1-oxa-8-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15218543.png)
![N-(2-Chlorophenyl)-2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanamide](/img/structure/B15218546.png)

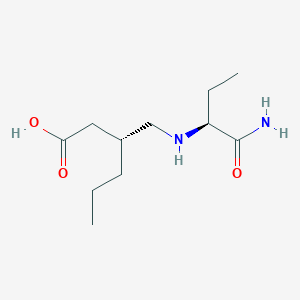
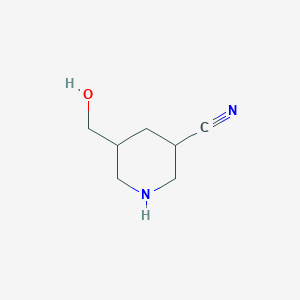
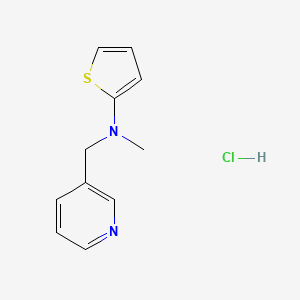
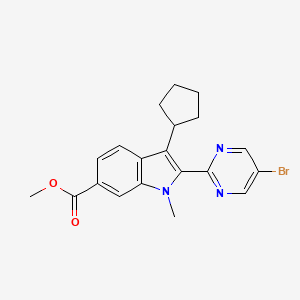

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methylbutoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15218583.png)
